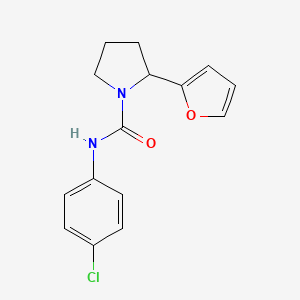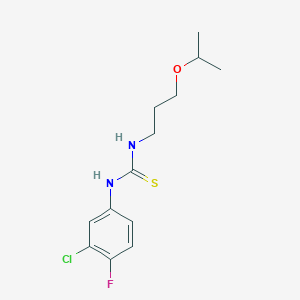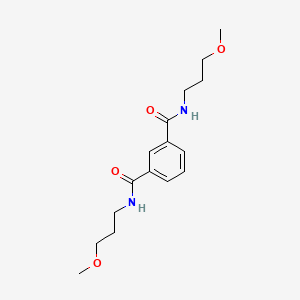![molecular formula C13H20N2O3 B4842213 N-[3-(4-nitrophenoxy)propyl]-1-butanamine](/img/structure/B4842213.png)
N-[3-(4-nitrophenoxy)propyl]-1-butanamine
Übersicht
Beschreibung
N-[3-(4-nitrophenoxy)propyl]-1-butanamine, commonly known as 4-nitro-PBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic uses. This compound is a derivative of butyrate, a short-chain fatty acid that is naturally produced in the human body through the fermentation of dietary fibers in the gut. 4-nitro-PBA has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-nitro-PBA is not fully understood, but it is believed to involve the regulation of gene expression through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene transcription. By inhibiting HDACs, 4-nitro-PBA can increase the acetylation of histones and promote the expression of genes that are involved in anti-inflammatory and anti-cancer pathways.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-cancer properties, 4-nitro-PBA has been found to have other biochemical and physiological effects. It has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It also has neuroprotective effects, reducing neuronal damage and inflammation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-nitro-PBA in lab experiments is its relatively low toxicity compared to other HDAC inhibitors. It is also stable and easy to synthesize, making it a cost-effective option for research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4-nitro-PBA. One area of interest is its use in combination with other drugs for the treatment of cancer. Another direction is the investigation of its effects on the gut microbiome and its potential use in the treatment of gut-related diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic uses of 4-nitro-PBA have been extensively studied in various fields of scientific research. One of the most promising applications is in the treatment of inflammatory diseases such as colitis and arthritis. Studies have shown that 4-nitro-PBA can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Another area of research is the use of 4-nitro-PBA in cancer treatment. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[3-(4-nitrophenoxy)propyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-2-3-9-14-10-4-11-18-13-7-5-12(6-8-13)15(16)17/h5-8,14H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBKEQIQRDMSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-nitrophenoxy)propyl]butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-phenylacetamide](/img/structure/B4842134.png)

![N-[4-(cyanomethyl)phenyl]-4-iodobenzamide](/img/structure/B4842151.png)

![2-[1-(3-methoxybenzyl)-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B4842164.png)
![3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4842167.png)
![2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4842180.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B4842183.png)

![methyl 5-methyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4842201.png)

![3,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4842216.png)
![N-(4-chlorophenyl)-6-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4842218.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4842223.png)